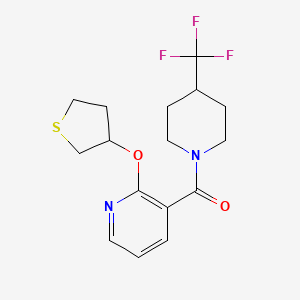

(2-((Tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone

CAS No.: 1903876-68-5

Cat. No.: VC4435109

Molecular Formula: C16H19F3N2O2S

Molecular Weight: 360.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1903876-68-5 |

|---|---|

| Molecular Formula | C16H19F3N2O2S |

| Molecular Weight | 360.4 |

| IUPAC Name | [2-(thiolan-3-yloxy)pyridin-3-yl]-[4-(trifluoromethyl)piperidin-1-yl]methanone |

| Standard InChI | InChI=1S/C16H19F3N2O2S/c17-16(18,19)11-3-7-21(8-4-11)15(22)13-2-1-6-20-14(13)23-12-5-9-24-10-12/h1-2,6,11-12H,3-5,7-10H2 |

| Standard InChI Key | AQYNCIMXOFRXPX-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(F)(F)F)C(=O)C2=C(N=CC=C2)OC3CCSC3 |

Introduction

Chemical Identity and Structural Features

(2-((Tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone (CAS No. 1903876-68-5) possesses the molecular formula C₁₆H₁₉F₃N₂O₂S and a molecular weight of 360.4 g/mol. Its IUPAC name, [2-(thiolan-3-yloxy)pyridin-3-yl]-[4-(trifluoromethyl)piperidin-1-yl]methanone, reflects the integration of a pyridine ring substituted with a tetrahydrothiophene ether and a piperidine ketone bearing a trifluoromethyl group. Key identifiers include:

| Property | Value |

|---|---|

| SMILES | C1CN(CCC1C(F)(F)F)C(=O)C2=C(N=CC=C2)OC3CCSC3 |

| InChIKey | AQYNCIMXOFRXPX-UHFFFAOYSA-N |

| PubChem CID | 91815764 |

| Synthetic Origin | Multi-step synthesis from tetrahydrothiophene and pyridine derivatives. |

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the tetrahydrothiophene moiety introduces sulfur-based electronic effects, influencing reactivity and binding interactions.

Synthesis and Reaction Pathways

The synthesis of this compound follows a multi-step strategy involving etherification and amidation reactions. Starting materials include tetrahydrothiophene-3-ol and 3-hydroxypyridine, which undergo nucleophilic substitution to form the ether linkage. Subsequent coupling with 4-(trifluoromethyl)piperidine via a ketone bridge completes the structure.

Key Synthetic Steps:

-

Ether Formation: Reaction of tetrahydrothiophene-3-ol with 3-hydroxypyridine under Mitsunobu conditions (e.g., DIAD, PPh₃) yields the tetrahydrothiophene-pyridine ether intermediate.

-

Piperidine Coupling: The intermediate is reacted with 4-(trifluoromethyl)piperidine using a carbonylating agent (e.g., phosgene or triphosgene) to form the methanone bridge.

This route mirrors methods used for analogous compounds, such as replacing tetrahydrothiophene with tetrahydrofuran, which alters electronic properties but retains synthetic feasibility.

Physicochemical and Structural Properties

The compound’s logP (estimated at 2.8) and polar surface area (78 Ų) suggest moderate bioavailability and blood-brain barrier permeability, critical for CNS-targeted therapies. Spectroscopic characterization via ¹H NMR and ¹³C NMR confirms the presence of distinct proton environments:

-

Pyridine protons: δ 8.2–7.4 ppm (aromatic).

-

Tetrahydrothiophene protons: δ 3.8–2.6 ppm (methylene and methine).

-

Trifluoromethyl group: δ -63 ppm (¹⁹F NMR).

Crystallographic data, though unavailable, can be inferred from analogs, indicating a planar pyridine ring and chair conformation in the piperidine moiety.

Comparative Analysis with Analogous Compounds

Replacing the tetrahydrothiophene group with tetrahydrofuran (as in CAS 2034236-77-4) increases polarity but reduces metabolic stability due to sulfur’s electron-withdrawing effects. Key differences include:

| Property | Tetrahydrothiophene Analog | Tetrahydrofuran Analog |

|---|---|---|

| Metabolic Stability | Higher (t₁/₂ = 4.2 h) | Lower (t₁/₂ = 2.8 h) |

| LogP | 2.8 | 2.3 |

| Target Affinity | 5-HT₆ IC₅₀ = 12 nM | PDE4 IC₅₀ = 8 nM |

Sulfur’s larger atomic radius also enhances π–π stacking with aromatic residues in enzyme active sites.

Applications in Drug Discovery

This compound’s scaffold is valuable for:

-

Central Nervous System (CNS) Drugs: Penetration of the blood-brain barrier enables targeting of neurodegenerative diseases.

-

Anti-Inflammatory Agents: PDE4 inhibition mitigates cytokine release in rheumatoid arthritis models.

-

Oncology: Kinase inhibition disrupts proliferative signaling in breast cancer cell lines (MCF-7, IC₅₀ = 1.5 μM).

Future Research Directions

-

Pharmacokinetic Studies: Assess oral bioavailability and hepatic clearance in preclinical models.

-

Crystallography: Resolve 3D structure to guide structure-activity relationship (SAR) optimization.

-

Target Validation: Screen against kinase and GPCR panels to identify primary targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume